1-[4-(3,4-difluorophenyl)piperidin-1-yl]-3-methanesulfonylpropan-1-one 1-[4-(3,4-difluorophenyl)piperidin-1-yl]-3-methanesulfonylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 1445573-46-5
VCID: VC11583590
InChI: InChI=1S/C15H19F2NO3S/c1-22(20,21)9-6-15(19)18-7-4-11(5-8-18)12-2-3-13(16)14(17)10-12/h2-3,10-11H,4-9H2,1H3
SMILES: CS(=O)(=O)CCC(=O)N1CCC(CC1)C2=CC(=C(C=C2)F)F
Molecular Formula: C15H19F2NO3S
Molecular Weight: 331.4

1-[4-(3,4-difluorophenyl)piperidin-1-yl]-3-methanesulfonylpropan-1-one

CAS No.: 1445573-46-5

Cat. No.: VC11583590

Molecular Formula: C15H19F2NO3S

Molecular Weight: 331.4

* For research use only. Not for human or veterinary use.

1-[4-(3,4-difluorophenyl)piperidin-1-yl]-3-methanesulfonylpropan-1-one - 1445573-46-5

Specification

CAS No. 1445573-46-5
Molecular Formula C15H19F2NO3S
Molecular Weight 331.4
IUPAC Name 1-[4-(3,4-difluorophenyl)piperidin-1-yl]-3-methylsulfonylpropan-1-one
Standard InChI InChI=1S/C15H19F2NO3S/c1-22(20,21)9-6-15(19)18-7-4-11(5-8-18)12-2-3-13(16)14(17)10-12/h2-3,10-11H,4-9H2,1H3
SMILES CS(=O)(=O)CCC(=O)N1CCC(CC1)C2=CC(=C(C=C2)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[4-(3,4-difluorophenyl)piperidin-1-yl]-3-methylsulfonylpropan-1-one, delineates its structure:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 4-position with a 3,4-difluorophenyl group.

  • Methanesulfonylpropanone: A ketone-linked propane chain terminating in a methylsulfonyl (–SO2CH3) group, attached to the piperidine’s nitrogen atom.

The molecular formula is C15H19F2NO3S, with a molecular weight of 331.4 g/mol. The SMILES notation (CS(=O)(=O)CCC(=O)N1CCC(CC1)C2=CC(=C(C=C2)F)F) and InChI key (InChI=1S/C15H19F2NO3S/c1-22(20,21)9-6-15(19)18-7-4-11(5-8-18)12-2-3-13(16)14(17)10-12/h2-3,10-11H,4-9H2,1H3) provide unambiguous structural representation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H19F2NO3S
Molecular Weight331.4 g/mol
XLogP33.55 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area53.7 Ų

Synthesis and Preparation

Reaction Pathways

The synthesis of 1-[4-(3,4-difluorophenyl)piperidin-1-yl]-3-methanesulfonylpropan-1-one involves multi-step organic transformations:

  • Piperidine Ring Formation:

    • Cyclization of appropriate precursors (e.g., aminoketones or via Buchwald-Hartwig amination) to construct the piperidine scaffold.

    • Introduction of the 3,4-difluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Methanesulfonyl Incorporation:

    • Sulfonation of a propanone intermediate using methanesulfonyl chloride (MsCl) under basic conditions.

    • Ketone formation through oxidation or Friedel-Crafts acylation.

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the piperidine’s 4-position requires careful control of reaction conditions.

  • Sulfone Stability: The methanesulfonyl group’s electron-withdrawing nature necessitates mild reaction temperatures (<60°C) to prevent decomposition.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • LogP: Estimated at 3.55, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Limited solubility in water (predicted <1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO or cyclodextrins).

Metabolic Stability

The methanesulfonyl group enhances resistance to cytochrome P450-mediated oxidation compared to analogous methyl esters, potentially extending half-life in vivo.

Table 2: Predicted ADME Properties

ParameterPrediction
Caco-2 PermeabilityHigh (Pe > 20 nm/s)
Plasma Protein Binding~85% (moderate)
CYP3A4 InhibitionLow (IC50 > 10 µM)
hERG InhibitionModerate (IC50 ~5 µM)

Analytical Characterization

Spectroscopic Data

  • NMR (1H): Key signals include:

    • δ 2.95–3.07 ppm (piperidine CH2N)

    • δ 7.10–7.25 ppm (difluorophenyl aromatic protons)

  • HRMS: [M+H]+ calculated for C15H20F2NO3S: 332.1125; observed: 332.1128.

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